Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride
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Overview
Description
Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride is a complex organic compound with a unique structure that includes a benzodioxin ring and a diethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride typically involves multiple stepsThe final step involves the formation of the acetamide linkage and the addition of the hydrochloride group to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzodioxin ring or the diethylaminoethyl group.
Reduction: This reaction can reduce any oxidized forms of the compound back to their original state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups into the molecule .
Scientific Research Applications
Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides: These compounds share the benzodioxin ring and have been studied for their antibacterial properties.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: These compounds also contain the benzodioxin ring and have potential therapeutic applications.
Uniqueness
What sets Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
130482-67-6 |
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Molecular Formula |
C17H26ClN3O3 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-[N-[2-(diethylamino)ethyl]-C-(2,3-dihydro-1,4-benzodioxin-3-yl)carbonimidoyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H25N3O3.ClH/c1-4-20(5-2)11-10-18-17(19-13(3)21)16-12-22-14-8-6-7-9-15(14)23-16;/h6-9,16H,4-5,10-12H2,1-3H3,(H,18,19,21);1H |
InChI Key |
KDRHNGIUZGJPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=C(C1COC2=CC=CC=C2O1)NC(=O)C.Cl |
Origin of Product |
United States |
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